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Abstract
This document provides a comprehensive protocol for the generation and validation of MIM1 (Mitochondrial Import Protein 1) knockout or deletion mu

on the budding yeast Saccharomyces cerevisiae as a model organism. MIM1 is a crucial component of the mitochondrial outer membrane, playing a 

and assembly of mitochondrial proteins, particularly subunits of the Translocase of the Outer Membrane (TOM) complex.[1][2][3] This protocol details 

Cas9 technology for precise gene editing and outlines subsequent validation and phenotypic analysis methods.

Introduction
MIM1, also known as Tom13, is an integral outer mitochondrial membrane protein.[4] It is essential for the biogenesis of the TOM complex, which is th

nuclear-encoded proteins into the mitochondria.[1][3] Specifically, MIM1 is involved in the membrane insertion and assembly of signal-anchored TOM

and Tom70.[5] A deficiency in MIM1 leads to reduced levels of these receptors and consequently impairs the assembly of the mature TOM complex, a

mitochondrial protein import.[1][5] The generation of MIM1 knockout mutants is a critical step in elucidating its precise functions in mitochondrial bioge

cellular homeostasis.

Data Presentation: Phenotypic Consequences of MIM1 Deletion
The following table summarizes quantitative data from studies on Saccharomyces cerevisiae with MIM1 deletion (mim1Δ).
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Phenotypic Parameter Observation in mim1Δ Strain Quantitative Change Reference

TOM Complex Subunit Levels

Tom40 Moderately reduced ~20-30% reduction [1][5]

Tom22 No significant change ~ wild-type levels [5]

Tom20 Significantly reduced >50% reduction [1][5]

Tom70 Moderately reduced ~30-40% reduction [5]

TOM Complex Assembly

Mature TOM complex (~450 kDa) Reduced amount Noticeable decrease in complex formation [5]

Mitochondrial Protein Import

Ugo1 (multispanning outer membrane

protein)
Strongly reduced steady-state levels Significant reduction [2]

Scm4 (multispanning outer membrane

protein)
Strongly reduced steady-state levels Significant reduction [2]

Tom70 Assembly Strongly inhibited Drastic reduction in assembly [5]

Cellular Phenotype

Growth on non-fermentable carbon sources Respiratory-competent No significant growth defect [5]

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of MIM1 in S. cerevisiae
This protocol outlines the steps for generating a MIM1 knockout using a plasmid-based CRISPR-Cas9 system.

1. Guide RNA (gRNA) Design:

Obtain the coding sequence of the MIM1 gene (Systematic Name: YOL026C) from the Saccharomyces Genome Database (SGD).

Use a gRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide gRNA sequences targeting an early exon of MIM1. The ta

immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).

Perform a BLAST search to ensure the selected gRNA sequence is specific to MIM1 and has minimal off-target potential.

MIM1 Protein Sequence (S. cerevisiae):

MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAAL

2. Vector Construction:

Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA target sequence with appropriate overhangs for cloning into a C

expression plasmid (e.g., p414-TEF1p-Cas9-CYC1t).

Anneal the oligonucleotides to form a double-stranded DNA fragment.

Ligate the annealed fragment into the gRNA expression cassette of the linearized Cas9 plasmid.

Transform the ligation product into competent E. coli for plasmid amplification.

Verify the sequence of the inserted gRNA by Sanger sequencing.

3. Yeast Transformation:
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Prepare competent S. cerevisiae cells (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

Transform the yeast cells with the sequence-verified Cas9-gRNA plasmid.

If using a repair template for a specific deletion, co-transform with a linear double-stranded DNA fragment containing homology arms flanking the d

Plate the transformed cells on selective media (e.g., synthetic complete medium lacking the nutrient corresponding to the plasmid's selectable mark

Incubate at 30°C for 2-3 days until colonies appear.

4. Validation of MIM1 Knockout:

Genomic DNA Extraction and PCR Screening:

Isolate genomic DNA from individual yeast colonies.

Perform PCR using primers flanking the MIM1 locus. A successful knockout will result in a smaller PCR product if a deletion was introduced, or c

subsequent sequencing.

Sanger Sequencing:

Sequence the PCR product from the previous step to confirm the presence of an indel mutation or the desired deletion.

Western Blot Analysis:

Prepare protein lysates from wild-type and putative knockout clones.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific to Mim1p.

A successful knockout will show an absence of the Mim1p band. Use an antibody against a loading control (e.g., Pgk1p) to ensure equal protein

Protocol 2: Phenotypic Analysis of mim1Δ Mutants
1. Analysis of TOM Complex Assembly by Blue Native PAGE (BN-PAGE):

Isolate mitochondria from wild-type and mim1Δ yeast strains.

Solubilize mitochondrial pellets in digitonin-containing buffer.

Separate the protein complexes on a blue native polyacrylamide gel.

Transfer the proteins to a PVDF membrane.

Probe with antibodies against TOM complex subunits (e.g., Tom40, Tom22, Tom20) to visualize the assembled TOM complex.

2. In Vitro Mitochondrial Protein Import Assay:

Synthesize radiolabeled precursor proteins of interest (e.g., Tom20, Tom70) using an in vitro transcription/translation system.

Isolate mitochondria from wild-type and mim1Δ strains.

Incubate the isolated mitochondria with the radiolabeled precursor proteins for various time points.

Treat the samples with proteinase K to digest non-imported proteins.

Analyze the samples by SDS-PAGE and autoradiography to quantify the amount of imported, protease-protected protein.
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3. Measurement of Mitochondrial Membrane Potential:

Grow wild-type and mim1Δ yeast cells to mid-log phase.

Incubate cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE.[6]

Analyze the fluorescence intensity of individual cells using flow cytometry. A decrease in fluorescence intensity in the mim1Δ strain would indicate a

potential.

4. Measurement of Oxygen Consumption Rate:

Harvest wild-type and mim1Δ yeast cells.

Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Provide respiratory substrates (e.g., ethanol, glycerol) and monitor the change in oxygen concentration over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]
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